molecular formula C23H29N3O2 B258081 2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide

2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide

Katalognummer B258081
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: FQHORWCITNIGFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPP, and it has been shown to possess various biochemical and physiological effects that make it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of DMPP is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation and pain. DMPP has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate various anti-inflammatory pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects:
DMPP has been shown to possess various biochemical and physiological effects. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, DMPP has been shown to possess antitumor activity, making it a potential candidate for the treatment of various cancers.

Vorteile Und Einschränkungen Für Laborexperimente

DMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on DMPP. One potential direction is to further investigate its anti-inflammatory and analgesic properties and to explore its potential use in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of DMPP involves several steps, including the reaction of 4-(4-methylbenzoyl)piperazine with 2,2-dimethylpropanoyl chloride in the presence of a base. This reaction results in the formation of DMPP, which is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

DMPP has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders, such as arthritis and multiple sclerosis. Additionally, DMPP has been shown to possess antitumor activity, making it a potential candidate for the treatment of various cancers.

Eigenschaften

Molekularformel

C23H29N3O2

Molekulargewicht

379.5 g/mol

IUPAC-Name

2,2-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C23H29N3O2/c1-17-5-7-18(8-6-17)21(27)26-15-13-25(14-16-26)20-11-9-19(10-12-20)24-22(28)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,28)

InChI-Schlüssel

FQHORWCITNIGFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)(C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.